Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Attachment Governs LogP and Hydrogen-Bonding Capacity
The target compound, bearing a 3-pyridyl substituent, exhibits a measured LogP of 0.44 and one hydrogen-bond donor (the azetidine NH), as reported on the Fluorochem product datasheet . In contrast, computational predictions for the 2-pyridyl regioisomer (CAS 1310293-36-7) indicate a significantly higher LogP of approximately 3.26, with a polar surface area (PSA) of 67.15 Ų versus 34.15 Ų for the direct-linked 3-(azetidin-3-yloxy)pyridine analog . The 3-pyridyl nitrogen orientation provides a distinct hydrogen-bond-acceptor vector that differs from the 2- and 4-pyridyl isomers, critically affecting target engagement geometry. In NAMPT inhibitor optimization, the 3-pyridyl azetidine scaffold was deliberately selected over alternative regioisomers because it enabled productive urea formation and maintained cellular potency in the A2780 ovarian cancer cell line (IC₅₀ = 1.5 nM for compound 22a) [1].
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond donor count across regioisomers |
|---|---|
| Target Compound Data | LogP = 0.44; H-Bond Donors = 1; H-Bond Acceptors = 3; Fsp³ = 0.5; MW = 178.23 |
| Comparator Or Baseline | 2-pyridyl regioisomer (CAS 1310293-36-7): predicted LogP ≈ 3.26, H-Bond Acceptors = 2, PSA = 67.15 Ų. 3-(Azetidin-3-yloxy)pyridine (CAS 224818-30-8, direct-linked): PSA = 34.15 Ų, Rotatable Bonds = 2. |
| Quantified Difference | ΔLogP ≈ −2.8 (3-pyridyl ethyl-spaced vs. 2-pyridyl ethyl-spaced); Δ Rotatable Bonds = +2 (ethyl-spaced vs. direct-linked); Fsp³ = 0.5 indicates balanced sp³ character. |
| Conditions | LogP measured by Fluorochem; comparator LogP predicted via mcule.com computational models; PSA per benchchem.com for 3-(azetidin-3-yloxy)pyridine dihydrochloride. |
Why This Matters
The lower LogP of the 3-pyridyl ethyl-spaced isomer enhances aqueous solubility and reduces non-specific protein binding relative to the more lipophilic 2-pyridyl isomer, making it a superior fragment starting point in SBDD campaigns.
- [1] Palacios, D. S.; Meredith, E. L.; Kawanami, T.; Adams, C. M.; Chen, X.; Darsigny, V.; et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med. Chem. Lett. 2019, 10 (11), 1524–1529. Table 1: Compound 22a, A2780 IC₅₀ = 1.5 nM. View Source
